Product packaging for CS-0777-P(Cat. No.:CAS No. 840523-39-9)

CS-0777-P

Cat. No.: B1669642
CAS No.: 840523-39-9
M. Wt: 422.5 g/mol
InChI Key: SFFJDCSCTWIGSG-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CS-0777-P is the active, phosphorylated metabolite of the prodrug CS-0777. It functions as a potent and selective sphingosine 1-phosphate receptor-1 (S1P1) modulator . Its primary research value lies in its high selectivity for the S1P1 receptor, demonstrating approximately 320-fold greater agonist activity for human S1P1 (EC50 = 1.1 nM) compared to the S1P3 receptor (EC50 = 350 nM) . This enhanced selectivity profile is a key distinction from first-generation modulators like fingolimod phosphate (FTY720-P) and is being investigated to determine if it can provide similar efficacy while minimizing off-target effects mediated through other S1P receptor subtypes . The mechanism of action for this compound involves acting as a functional antagonist of S1P1 on lymphocytes. By binding to and causing the internalization of the S1P1 receptor, it disrupts the S1P gradient sensing mechanism that lymphocytes use to egress from lymphoid organs . This sequestration of lymphocytes in lymphoid tissues leads to a reduction in their circulation in peripheral blood, thereby suppressing immune responses . Preclinical studies have shown that compounds metabolized to this compound significantly reduce peripheral blood lymphocyte counts and suppress the development of experimental autoimmune encephalomyelitis (EAE), an established animal model of multiple sclerosis . Research into the activation of the parent prodrug has identified that it is phosphorylated in red blood cells primarily by the enzymes fructosamine 3-kinase (FN3K) and FN3K-related protein (FN3K-RP), which is a distinct pathway from that of other S1P receptor modulators . CS-0777 has been evaluated in clinical trials for the treatment of multiple sclerosis . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H31N2O5P B1669642 CS-0777-P CAS No. 840523-39-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

840523-39-9

Molecular Formula

C21H31N2O5P

Molecular Weight

422.5 g/mol

IUPAC Name

[(2R)-2-amino-2-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate

InChI

InChI=1S/C21H31N2O5P/c1-16-7-9-17(10-8-16)5-4-6-20(24)19-12-11-18(23(19)3)13-14-21(2,22)15-28-29(25,26)27/h7-12H,4-6,13-15,22H2,1-3H3,(H2,25,26,27)/t21-/m1/s1

InChI Key

SFFJDCSCTWIGSG-OAQYLSRUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CC[C@](C)(COP(=O)(O)O)N

Canonical SMILES

CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CCC(C)(COP(=O)(O)O)N

Appearance

Solid powder

Other CAS No.

1192731-63-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CS 0777
CS-0777
CS0777

Origin of Product

United States

Preclinical Development and Synthetic Pathways of Cs 0777 P

Discovery and Structural Elucidation of CS-0777 as a Selective S1P1 Modulator

CS-0777 is a prodrug that undergoes in vivo phosphorylation to its active metabolite, CS-0777-p, which then acts as a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. nih.govnih.govnih.gov The discovery of CS-0777 stemmed from the search for novel immunomodulators that could offer an improved safety and efficacy profile.

The active form, this compound, has demonstrated high potency and selectivity for the human S1P1 receptor. In vitro studies have shown that this compound has approximately 320-fold greater agonist activity for the human S1P1 receptor compared to the S1P3 receptor. nih.govnih.govacs.org This selectivity is a crucial attribute, as activation of the S1P3 receptor has been linked to undesirable side effects such as bradycardia. researchgate.net

Table 1: In Vitro Agonist Activity of this compound

ReceptorEC50 (nM)Selectivity (S1P3/S1P1)
Human S1P11.1~320-fold
Human S1P3350

EC50 represents the concentration of a drug that gives a half-maximal response.

Chemical Synthetic Methodologies for this compound

The synthesis of CS-0777 and its active phosphate (B84403) metabolite, this compound, has been approached through various chemical methodologies, each with its own set of advantages and challenges.

Multi-step Chemical Synthesis Routes and Associated Challenges

The synthesis of the parent compound, CS-0777, also involves several steps. One reported route starts with the treatment of a precursor with acetic anhydride (B1165640) and triethylamine (B128534) to yield a diacetate. nih.gov This is followed by acylation and subsequent saponification to afford CS-0777. nih.gov

Asymmetric Desymmetrization Approaches in CS-0777 Synthesis

A key innovation in the synthesis of CS-0777 involves the use of asymmetric desymmetrization of a prochiral-diol precursor. researchgate.net This strategy is crucial for establishing the correct stereochemistry of the molecule, which is often critical for its biological activity. Asymmetric desymmetrization allows for the creation of a specific stereoisomer from a symmetric starting material, a significant challenge in stereoselective synthesis. beilstein-journals.orgnsf.govresearchgate.net This approach has been highlighted as a key reaction in the primary synthetic route for CS-0777. researchgate.net

Biotransformation as an Advanced Phosphorylation Strategy for this compound

To overcome the challenges associated with chemical phosphorylation, researchers explored biotransformation as a more efficient and practical alternative.

Microbial Conversion of CS-0777 to this compound using Circinella muscae

A significant breakthrough in the production of this compound was the discovery of a microbial conversion method. Strains of the fungus Circinella muscae were found to be capable of efficiently phosphorylating CS-0777 to its active form, this compound. nih.gov This biotransformation provides a direct and one-step conversion, bypassing the multiple protection and deprotection steps required in chemical synthesis. nih.gov

Comparative Analysis of Biotransformation Efficiency versus Chemical Synthesis

The biotransformation method using Circinella muscae has proven to be significantly more efficient than the traditional multi-step chemical synthesis. nih.gov The microbial process resulted in a 73% yield of this compound from CS-0777, a substantial improvement over the low yields reported for the chemical route. nih.gov This makes biotransformation a more practical and scalable method for the production of this compound. nih.gov

Table 2: Comparison of Synthetic Methods for this compound

MethodKey FeaturesReported Yield
Chemical Synthesis Multi-step process, requires protection/deprotectionLow
Biotransformation One-step microbial conversion using Circinella muscae73%

Process Research and Development for Scalable Production of CS-0777

An extensive process research effort was therefore undertaken to establish a practical, safe, and scalable synthetic method for CS-0777. This involved a systematic evaluation and optimization of each step of the synthetic sequence, from the choice of starting materials to the final purification of the active pharmaceutical ingredient (API). The primary goal was to develop a robust process that could consistently deliver high-quality CS-0777 in large quantities.

The initial synthetic pathway for CS-0777 involved a multi-step process that, while effective in the lab, was not amenable to scale-up. A key part of the process development was to identify and address the bottlenecks in this initial route. For instance, early synthetic strategies often relied on chromatographic purification, which is generally not feasible for large-scale industrial production due to the large volumes of solvents required and the time-consuming nature of the process.

A significant breakthrough in the scalable synthesis of CS-0777 was the development of an improved manufacturing process that addressed the shortcomings of the initial routes. This optimized process focused on using more readily available and less hazardous starting materials, improving reaction efficiency, and minimizing the need for chromatographic purification by developing robust crystallization methods for isolation and purification of intermediates and the final product.

While specific details of the proprietary, large-scale manufacturing process are not fully disclosed in the available literature, the research highlights the importance of process optimization in pharmaceutical development. The successful scaling of the CS-0777 synthesis is a testament to the extensive efforts in process chemistry to ensure a reliable supply of this potent S1P1 receptor agonist for clinical evaluation and potential commercialization. The development of a scalable process is a critical step in the journey of a drug candidate from discovery to patient.

Further research into the synthesis of the active phosphate metabolite, this compound, also revealed a more efficient method for its production. The initial chemical phosphorylation of CS-0777 was a multi-step process with moderate yields. nih.gov To circumvent these issues, a biotransformation method was developed. nih.gov This biocatalytic approach utilized a microbial strain, Circinella muscae, to directly convert CS-0777 to this compound in a single step with a significantly higher yield of 73%. nih.gov This demonstrates a common strategy in pharmaceutical process development where biocatalysis can offer a more efficient and environmentally friendly alternative to traditional chemical synthesis, particularly for complex transformations like phosphorylation. nih.gov

Pharmacological Characterization and Receptor Interactions of Cs 0777 P

Agonist Activity and Receptor Selectivity Profile

CS-0777-P demonstrates potent agonist activity for the S1P1 receptor and exhibits selectivity over other S1P receptor subtypes nih.govacs.orgmedchemexpress.com.

Potent Agonist Activity for Sphingosine (B13886) 1-Phosphate Receptor 1 (S1P1)

This compound has shown potent agonist activity for both rat and human S1P1 receptors nih.gov. In vitro studies using GTPγ-S binding assays have determined the half maximal effective concentration (EC50) values for this compound at S1P1. For human S1P1, the EC50 was reported as 1.1 nM nih.govacs.orgmedchemexpress.comresearchgate.netmedchemexpress.com. For rat S1P1, the EC50 was 1.8 nM nih.gov.

Selective Agonism for S1P1 over Other S1P Receptor Subtypes (e.g., S1P3, S1P5)

This compound demonstrates significant selectivity for S1P1 compared to other S1P receptor subtypes, particularly S1P3 and S1P5 nih.govthermofisher.comcapes.gov.br. This compound exhibited approximately 320-fold greater agonist activity for human S1P1 (EC50: 1.1 nM) relative to S1P3 (EC50: 350 nM) nih.govacs.orgmedchemexpress.comresearchgate.netmedchemexpress.com. This compound also showed weaker effects on S1P5 and no activity on S1P2 thermofisher.comcapes.gov.br. The agonist activity for human S1P5 was reported with an EC50 of 21 nM, which is approximately 60-fold weaker than that observed for FTY720-P at S1P5 nih.gov.

Here is a table summarizing the in vitro agonist activity of this compound for human S1P1 and S1P3:

Receptor Subtype (Human)EC50 (nM)
S1P11.1
S1P3350

Comparative Selectivity Analysis with Other S1P Receptor Modulators, including Fingolimod-Phosphate (FTY720-P)

A comparative analysis of receptor selectivity highlights differences between this compound and Fingolimod-phosphate (FTY720-P) nih.gov. FTY720-P, the active form of fingolimod (B1672674), binds with high affinity to four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5 researchgate.netscripps.edutouchneurology.comnih.gov. FTY720-P has EC50 values of approximately 0.3–0.6 nM for S1P1, S1P4, and S1P5, and an EC50 of approximately 3 nM for S1P3 scripps.edunih.gov. It shows essentially no activity at S1P2 scripps.edunih.gov.

In comparison, this compound demonstrates greater selectivity for S1P1 relative to S1P3 compared to FTY720-P nih.gov. While FTY720-P's agonist activity for rat and human S1P1 (EC50 = 0.29 and 0.37 nM, respectively) was approximately 5- to 10-fold greater than its activity for S1P3 (EC50 = 1.3 and 3.3 nM, respectively), this compound showed a significantly larger difference, with approximately 320-fold greater activity for human S1P1 compared to S1P3 nih.gov. This higher selectivity for S1P1 over S1P3 with this compound is expected to potentially avoid side effects associated with S1P3 engagement nih.gov.

Here is a table comparing the in vitro agonist activity of this compound and FTY720-P for human S1P1 and S1P3:

CompoundReceptor Subtype (Human)EC50 (nM)
This compoundS1P11.1
This compoundS1P3350
FTY720-PS1P10.37
FTY720-PS1P33.3

Molecular and Cellular Mechanisms of Action

The mechanism of action of this compound involves engagement with G-protein coupled receptor pathways and subsequent receptor internalization nih.govresearchgate.netbiomolther.org.

Engagement with G-Protein Coupled Receptor Pathways

S1P receptors, including S1P1, belong to the superfamily of G-protein coupled receptors (GPCRs) nih.govscripps.eduresearchgate.net. Agonists like this compound bind to S1P1 and activate associated G-protein signaling pathways nih.govresearchgate.net. This engagement initiates intracellular signaling cascades nih.govresearchgate.net.

Induction of S1P1 Receptor Internalization and Inhibition of Receptor Recycling

Similar to other S1P1 modulators like FTY720-P, this compound is anticipated to induce S1P1 receptor internalization nih.govtouchneurology.combiomolther.orgnih.gov. Binding of agonists to S1P1 leads to receptor phosphorylation, which recruits β-arrestin and triggers internalization of the receptor from the cell surface biomolther.org. While S1P-induced S1P1 internalization is typically followed by receptor recycling back to the membrane, S1P1 modulators like FTY720-P cause the internalized receptors to undergo proteosomal degradation, preventing their rapid recycling biomolther.org. This leads to a sustained loss of S1P1 from the plasma membrane biomolther.org. This functional antagonism, despite being an agonist, prevents lymphocytes from sensing the S1P gradient necessary for their egress from lymphoid organs, thereby retaining them in lymph nodes nih.govresearchgate.netnih.govbiomolther.orgnih.gov. This compound is expected to exert its immunomodulatory activity through a similar mechanism of selective S1P1 modulation nih.gov.

Downstream Signaling Events Mediated by S1P1 Activation

S1P1 is a member of the G protein-coupled receptor (GPCR) superfamily. wikipedia.orgnih.govresearchgate.netfrontiersin.orgidrblab.net Upon ligand binding, S1P1 couples exclusively to the Gi/o family of heterotrimeric G proteins. nih.govresearchgate.netresearchgate.nettandfonline.com This specific coupling initiates a cascade of intracellular signaling events.

Activation of S1P1 by agonists like this compound leads to the modulation of several downstream pathways. Key signaling cascades associated with Gi coupling of S1P1 include the activation of phosphatidylinositol 3-kinase (PI3K)/Akt and small GTPases such as Rac. wikipedia.orgnih.govresearchgate.netfrontiersin.orgidrblab.netresearchgate.nettandfonline.com Other downstream effectors that can be influenced by S1P receptor activation (depending on the coupled G protein, with S1P1 specifically coupling to Gi) include adenylyl cyclase, phospholipase C, protein kinase C, and intracellular calcium mobilization. nih.govresearchgate.nettandfonline.com

A significant functional outcome of S1P1 activation by agonists is its impact on lymphocyte trafficking. S1P1 plays a pivotal role in the egress of lymphocytes from lymphoid organs. wikipedia.org Agonist binding to S1P1 on the surface of lymphocytes leads to the internalization and subsequent degradation of the receptor. researchgate.netnih.gov This agonist-induced downregulation of S1P1 effectively sequesters lymphocytes within secondary lymphoid tissues, preventing their circulation in the bloodstream and resulting in peripheral blood lymphopenia. researchgate.netnih.gov Studies in rats have demonstrated that this compound induces a reduction in peripheral blood lymphocyte counts. capes.gov.bracs.orgnih.govnih.govmedchemexpress.com

Prodrug Activation and Metabolic Pathways of Cs 0777

In Vivo Phosphorylation of CS-0777 to the Active Metabolite CS-0777-p

Following administration, CS-0777 undergoes phosphorylation within the body to form the pharmacologically active metabolite, this compound researchgate.nettandfonline.comnih.govtandfonline.com. This phosphorylation transforms the inactive prodrug into an S1P analog that is selective for the S1P1 receptor researchgate.netcapes.gov.brnih.govacs.org. Studies in rats and monkeys have shown that after oral administration of CS-0777, the phosphorylated metabolite (M1) is predominantly observed in the blood compared to the parent compound, indicating that phosphorylation occurs in the blood tandfonline.comtandfonline.com. The equilibrium between CS-0777 and this compound strongly favors the phosphorylated form nih.gov. Pharmacokinetic analysis using a reversible metabolism model has indicated that the clearance of phosphorylation is larger than that of dephosphorylation and elimination tandfonline.comnih.gov.

Identification and Characterization of Activating Enzymes (Kinases) in Blood

The enzymes responsible for the phosphorylation of CS-0777 in blood have been identified and characterized nih.govnih.govtandfonline.comnih.govtandfonline.comtaylorandfrancis.com. Unlike the phosphorylation of sphingosine (B13886) or the related prodrug FTY720, which are primarily mediated by sphingosine kinases (SPHK1 and SPHK2), the kinases responsible for CS-0777 activation were found to be different nih.govnih.govtaylorandfrancis.comresearchgate.net. Initial investigations considering SPHK1 or SPHK2 as potential candidates showed only slight phosphorylation activity for CS-0777 in cells overexpressing these kinases nih.gov.

Through purification and identification studies from human red blood cells (RBCs), fructosamine (B8680336) 3-kinase (FN3K) and fructosamine 3-kinase-related protein (FN3K-RP) were identified as the enzymes responsible for CS-0777 phosphorylation nih.govnih.govresearchgate.net. This discovery was unexpected as these enzymes were previously known for phosphorylating sugar moieties on glycosylated proteins nih.govnih.govtandfonline.comresearchgate.net.

Cellular Distribution of CS-0777 Kinase Activity, Notably in Red Blood Cells

A significant finding regarding the activation of CS-0777 is the predominant location of its kinase activity. Unlike the kinase activity for FTY720, which is found mainly in platelets, the kinase activity for CS-0777 is primarily located in red blood cells (RBCs) nih.govnih.govresearchgate.netresearchgate.net. This cellular distribution suggests that RBCs play a crucial role in determining the blood levels of CS-0777-phosphate in vivo nih.gov.

Elucidation of Fructosamine 3-Kinase-Related Protein (FN3K-RP) as the Principal Kinase

Further research aimed to determine the relative contributions of FN3K and FN3K-RP to CS-0777 phosphorylation. Experiments utilizing a competitive inhibitor of FN3K, 1-deoxy-1-morpholinofructose, inhibited only a minor portion (approximately 10-20%) of the CS-0777 kinase activity in human erythrocyte lysates nih.govresearchgate.netnih.govresearchgate.netpatsnap.com. Immunodepletion studies also showed that depleting FN3K and FN3K-RP decreased M1 formation activity by about 25% and 50%, respectively, in human erythrocyte lysate patsnap.com. Lysates from HEK293 cells overexpressing either FN3K or FN3K-RP demonstrated phosphorylation of CS-0777, but with significantly less activity observed for FN3K compared to FN3K-RP nih.govresearchgate.net. These findings, along with substrate preference correlations, strongly suggest that FN3K-RP is the principal kinase responsible for the activation of CS-0777 in blood, with FN3K playing a more minor role nih.govresearchgate.nettandfonline.comresearchgate.netscispace.com.

Enzyme kinetic analysis provides further insight into the activity of these kinases. The Michaelis constants (Km) for CS-0777 phosphorylation by human FN3K, FN3K-RP, and erythrocytes have been determined researchgate.netpatsnap.com.

Enzyme/SourceSubstrateKm (µM)
Human FN3KCS-0777498 - 1060
Human FN3K-RPCS-0777498 - 1060
Human ErythrocytesCS-0777498 - 1060

Note: The specific values within the range may vary slightly between studies, but the range indicates the general affinity.

Distinct Kinase Activity Profile Compared to Sphingosine Kinases for FTY720

The identification of FN3K and FN3K-RP as the primary activating kinases for CS-0777 highlights a distinct metabolic pathway compared to that of FTY720, another S1P receptor modulator prodrug nih.govtaylorandfrancis.com. FTY720 is phosphorylated predominantly by sphingosine kinase 2 (SPHK2), primarily in platelets nih.govnih.govcapes.gov.br. In contrast, CS-0777 is phosphorylated mainly by FN3K-RP in red blood cells nih.govnih.govresearchgate.net. This difference in activating enzymes and their cellular localization is considered interesting and may contribute to potential pharmacokinetic and pharmacodynamic differences between CS-0777 and FTY720 nih.govtaylorandfrancis.com. Studies using HEK293 cells overexpressing FN3K or FN3K-RP showed little kinase activity for FTY720 and no activity for sphingosine, further emphasizing the substrate specificity of these kinases for CS-0777 and related molecules nih.govnih.govresearchgate.net.

Implications of Novel Xenobiotic Metabolic Pathways

The finding that FN3K and FN3K-RP, enzymes traditionally associated with phosphorylating sugar moieties on glycated proteins, can phosphorylate a hydrophobic xenobiotic like CS-0777 is significant nih.govnih.govtandfonline.comresearchgate.net. This represents the first report of these enzymes metabolizing a hydrophobic drug nih.govnih.govresearchgate.net. This discovery suggests the existence of novel xenobiotic metabolic pathways involving FN3K and FN3K-RP, potentially expanding our understanding of the biochemical and physiological roles of these enzymes beyond protein deglycation nih.govtandfonline.com. Most drugs are considered xenobiotics and are typically metabolized through established pathways, making this a noteworthy finding nih.gov.

Identification and Characterization of Dephosphorylating Enzymes (Phosphatases)

The metabolism of this compound is reversible, with the active metabolite being dephosphorylated back to the parent compound, CS-0777, in the body researchgate.nettandfonline.comnih.govtandfonline.comtandfonline.comnih.gov. The enzymes responsible for this dephosphorylation are phosphatases researchgate.nettandfonline.comnih.govtandfonline.comnih.govtaylorandfrancis.compatsnap.comcapes.gov.brthermofisher.comresearchgate.net.

Alkaline phosphatase (ALP) has been identified as the enzyme responsible for the dephosphorylation of this compound researchgate.nettandfonline.comnih.govtandfonline.comtaylorandfrancis.compatsnap.com. Specifically, the tissue-nonspecific isozyme of alkaline phosphatase (ALPL) has been identified as a major candidate for this compound phosphatase activity, particularly in the human kidney capes.gov.brthermofisher.com. Dephosphorylation of this compound (M1) has been observed with various ALP isozymes and in human tissue microsomes, including those from the liver, kidney, lung, and small intestine researchgate.nettandfonline.compatsnap.com. These tissues are estimated to play a key role in the formation of CS-0777 from this compound in humans tandfonline.com.

Enzyme kinetic analysis has also been performed for the dephosphorylation of this compound. The Michaelis constants (Km) of four human ALPs and microsomes for M1 dephosphorylation were found to be in a similar range patsnap.com.

Enzyme/SourceSubstrateKm (µM)
Human ALPs (various isozymes)This compound10.9 - 32.1
Human Tissue Microsomes (Liver, Kidney, Lung, Small Intestine)This compound10.9 - 32.1

Note: The specific values within the range may vary slightly between studies, but the range indicates the general affinity.

The ALP inhibitor, levamisole, has been shown to suppress dephosphorylation activity of M1 in liver, kidney, and lung microsomes by over 50% patsnap.com.

Role of Alkaline Phosphatase, Non-Specific Isozyme (ALPL) in Kidney Dephosphorylation of this compound

The dephosphorylation of the active metabolite, this compound, back to the parent compound, CS-0777, is primarily mediated by alkaline phosphatases (ALPs) patsnap.comtandfonline.comnih.govresearchgate.net. Research has identified the alkaline phosphatase, non-specific isozyme (ALPL), also known as tissue-nonspecific alkaline phosphatase, as a major enzyme responsible for the dephosphorylation of this compound, particularly in the human kidney thermofisher.comnih.govnih.govresearchgate.net.

Systemic Balance of Kinase and Phosphatase Activities for this compound

The metabolic conversion of CS-0777 to its active phosphorylated form, this compound, and its subsequent dephosphorylation back to CS-0777 represents a reversible metabolic pathway patsnap.comtandfonline.comnih.govresearchgate.net. This dynamic equilibrium is governed by the interplay of kinase and phosphatase activities in various tissues.

Phosphorylation of CS-0777 is primarily catalyzed by kinases found predominantly in red blood cells nih.govnih.gov. Investigations have identified Fructosamine 3-kinase-related protein (FN3K-RP) as the principal kinase responsible for this activation in human erythrocytes, with Fructosamine 3-kinase (FN3K) also contributing to a lesser extent nih.govtandfonline.comnih.govresearchgate.netnih.gov.

Dephosphorylation of this compound is carried out by alkaline phosphatases, including the tissue-nonspecific isozyme (ALPL) in the kidney, as well as other ALP isozymes in various tissues such as liver and lung patsnap.comtandfonline.comnih.govnih.gov.

The balance between these opposing enzymatic activities determines the systemic concentrations of both the prodrug (CS-0777) and its active metabolite (this compound) nih.gov. Although phosphorylation and dephosphorylation are balanced in the body, the equilibrium in blood strongly favors the phosphorylated form, this compound nih.gov. Pharmacokinetic analyses have indicated that the clearance of phosphorylation is larger than the clearance of dephosphorylation and elimination tandfonline.comresearchgate.net. This suggests a relatively rapid formation of the active metabolite, followed by slower dephosphorylation and elimination processes.

Studies examining the enzymatic kinetics of this reversible metabolism in humans have provided insights into the affinities of the involved enzymes. The Michaelis constants (Km) for the phosphorylation of CS-0777 by human FN3K, FN3K-RP, and erythrocytes are in the micromolar range tandfonline.comnih.govresearchgate.net. The Km values for the dephosphorylation of this compound by various human ALPs and tissue microsomes are generally lower, also in the micromolar range, suggesting a potentially higher affinity of phosphatases for the phosphorylated metabolite compared to the affinity of kinases for the parent drug tandfonline.comnih.gov.

Enzymatic Kinetic Parameters (Representative Data) tandfonline.comnih.govresearchgate.net

Enzyme/SourceSubstrateReactionKm (µM)
Human FN3KCS-0777Phosphorylation498 - 1060
Human FN3K-RPCS-0777Phosphorylation498 - 1060
Human ErythrocytesCS-0777Phosphorylation498 - 1060
Human ALPs (various isozymes)This compoundDephosphorylation10.9 - 32.1
Human Tissue Microsomes (Liver, Kidney, Lung, Small Intestine)This compoundDephosphorylation10.9 - 32.1

Note: The Km ranges provided are based on the cited research findings.

Preclinical Efficacy Studies in Animal Models of Autoimmune Disease

Immunomodulatory Effects on Peripheral Lymphocyte Dynamics in Rodent Models

Analysis of Peripheral Blood Lymphocyte Lowering Effects

Peripheral Blood Lymphocyte Counts (% of Vehicle Control)

Dose (mg/kg)12 hours Post-dose48 hours Post-dose5 days Post-dose
0.127.4%71.5%~100%
118.4%30.1%~100%

*Data derived from Lewis rats administered single oral doses of CS-0777. nih.gov

Suppressive Effects on Experimental Autoimmune Encephalomyelitis (EAE) in Rats

The suppressive effects of CS-0777 were evaluated in the experimental autoimmune encephalomyelitis (EAE) model in rats, a widely recognized preclinical model for multiple sclerosis (MS) research. nih.govcapes.gov.brmdpi.commdpi.comhookelabs.com

EAE as a Preclinical Model for Multiple Sclerosis Research

EAE is commonly used to study the pathogenesis of MS and to evaluate the efficacy of potential therapeutic agents. nih.govmdpi.commdpi.comhookelabs.com It mimics many aspects of MS, including inflammation and demyelination in the central nervous system, driven by autoreactive T cells. mdpi.comhookelabs.com

Assessment of Disease Severity and Cumulative EAE Scores

Treatment with CS-0777 resulted in significant decreases in cumulative EAE scores in rats compared to the vehicle-treated group. nih.govmdpi.comidrblab.netzhanggroup.org In one study, mean cumulative EAE scores were 14.0 for the vehicle group, while groups treated with 0.1 and 1 mg/kg of CS-0777 had scores of 0 and 0, respectively, demonstrating a potent suppressive effect at these dose levels. nih.gov

Mean Cumulative EAE Scores in Rats

Treatment GroupMean Cumulative EAE Score
Vehicle14.0
CS-0777 (0.1 mg/kg)0
CS-0777 (1 mg/kg)0

*Data derived from a rat EAE model study. nih.gov

Correlation between Lymphocyte Modulation and EAE Suppression

The studies indicated a strong correlation between the peripheral blood lymphocyte lowering effects of CS-0777 and its suppressive effects on EAE in rats. nih.govmdpi.comidrblab.netzhanggroup.org The reduction in circulating lymphocytes, a direct consequence of S1P1 modulation by CS-0777-p, is considered a key mechanism by which the compound exerts its therapeutic effect in this autoimmune model. nih.govresearchgate.net The sequestration of lymphocytes in lymphoid organs reduces the pool of autoreactive cells available to infiltrate the central nervous system and drive the inflammatory process characteristic of EAE. researchgate.netmdpi.com

Comparison of Preclinical Immunosuppressive Efficacy with Benchmark S1P1 Agonists

Preclinical studies have investigated the immunosuppressive efficacy of this compound in comparison to other S1P1 agonists, particularly in models of autoimmune disease such as experimental autoimmune encephalomyelitis (EAE), a commonly used animal model for multiple sclerosis biomolther.orgnih.govmedchemexpress.com.

In vitro studies comparing the agonist activity of this compound and fingolimod (B1672674) phosphate (B84403) (FTY720-P), the active metabolite of fingolimod, on human S1P1 and S1P3 receptors have been conducted. This compound demonstrated potent agonist activity for human S1P1 receptors with an EC50 of 1.1 nM. Its activity for S1P3 receptors was significantly lower, with an EC50 of 350 nM, indicating approximately 320-fold greater selectivity for S1P1 over S1P3 nih.govacs.orgcapes.gov.br. In contrast, FTY720-P showed potent agonist activity for human S1P1 with an EC50 of 0.37 nM and for S1P3 with an EC50 of 3.3 nM nih.gov. This suggests that while both are potent S1P1 agonists, this compound appears to have greater selectivity for S1P1 relative to S1P3 compared to FTY720-P nih.gov. The agonist activity of this compound for human S1P5 was also found to be weaker than that of FTY720-P nih.gov.

In vivo studies in rat EAE models have evaluated the suppressive effects of CS-0777. Administration of CS-0777 resulted in significant decreases in cumulative EAE scores compared to the vehicle-treated group nih.govacs.orgcapes.gov.br. While direct head-to-head comparisons with specific benchmark S1P1 agonists like siponimod (B560413) or ozanimod (B609803) in the same preclinical studies were not extensively detailed in the search results, the efficacy of CS-0777 in reducing EAE scores is consistent with the known effects of other S1P1 modulators in this model biomolther.orgnih.gov.

The reduction in peripheral blood lymphocyte counts is a key pharmacodynamic marker for S1P1 agonists and correlates with their immunosuppressive activity in autoimmune disease models biomolther.orgnih.govmedchemexpress.com. Studies with CS-0777 in rats showed a significant decrease in lymphocyte counts following oral administration, with counts decreasing significantly and recovering over several days nih.govacs.orgcapes.gov.br. This effect on lymphocyte trafficking is a shared mechanism among S1P1 modulators like fingolimod, siponimod, and ozanimod, which sequester lymphocytes in lymphoid organs wikipedia.orgnih.govnih.gov.

The following table summarizes some of the in vitro S1P receptor agonist activity data for this compound and FTY720-P:

CompoundS1P1 EC50 (nM) (Human)S1P3 EC50 (nM) (Human)S1P1/S1P3 Selectivity Ratio
This compound1.1 nih.govacs.orgcapes.gov.br350 nih.govacs.orgcapes.gov.br~320-fold nih.govacs.orgcapes.gov.br
FTY720-P0.37 nih.gov3.3 nih.gov~9-fold nih.gov

Preclinical studies in the EAE rat model have shown that CS-0777 has a potent suppressive effect on the disease nih.gov. The cumulative EAE scores observed in studies with CS-0777 demonstrate its efficacy in this model:

Treatment GroupCumulative EAE Score (Rat EAE Model)
Vehicle14.0 nih.gov
CS-0777 (0.1 mg/kg)0 nih.gov
CS-0777 (1 mg/kg)0 nih.gov

These preclinical findings suggest that this compound is a potent and selective S1P1 agonist with significant immunosuppressive activity in animal models of autoimmune disease, comparable in effect to other S1P1 modulators in suppressing disease indicators like EAE scores and reducing peripheral lymphocyte counts.

Advanced Research Methodologies and Analytical Techniques

In Vitro Pharmacological Assays for Receptor Activation and Selectivity

To characterize the interaction of CS-0777-p with its target receptors, researchers have utilized specific in vitro functional and cell-based assays. These methods are crucial for determining the compound's potency, efficacy, and selectivity at a molecular level.

The primary molecular targets of this compound are sphingosine (B13886) 1-phosphate (S1P) receptors, which are members of the G-protein coupled receptor (GPCR) family. nih.gov A standard method to quantify the activation of these receptors by an agonist is the guanosine (B1672433) 5'-O-(γ-thio)triphosphate ([³⁵S]GTPγS) binding assay. plos.orgthermofisher.com This functional assay measures an early event in GPCR signaling: the binding of GTP to the Gα subunit of the heterotrimeric G-protein complex following receptor activation. plos.org

In studies involving this compound, agonist-evoked [³⁵S]GTPγS binding activity was measured in Chinese hamster ovary (CHO-K1) cells transfected to express specific human and rat S1P receptor subtypes. nih.govnih.gov The results demonstrated that this compound is a potent agonist at the S1P₁ receptor. nih.gov For the human S1P₁ receptor, this compound exhibited a half-maximal effective concentration (EC₅₀) of 1.1 nM. nih.govacs.orgresearchgate.net

Crucially, these assays also established the selectivity of this compound. When tested against the human S1P₃ receptor, the EC₅₀ value was 350 nM, indicating that this compound is approximately 320-fold more selective for S1P₁ over S1P₃. nih.govacs.orgresearchgate.net This high degree of selectivity is a key characteristic of the compound. Similar selectivity was observed with rat receptors. nih.gov For comparison, the active form of fingolimod (B1672674), FTY720-P, showed significantly less selectivity between S1P₁ and S1P₃. nih.gov

Table 1: In Vitro Agonist Activity of this compound at S1P Receptors

CompoundReceptor TargetSpeciesEC₅₀ (nM)Selectivity (S1P₃/S1P₁)
This compoundS1P₁Human1.1~320-fold
This compoundS1P₃Human350
This compoundS1P₁Rat1.8~111-fold
This compoundS1P₃Rat200

The interaction of this compound with the S1P₁ receptor on lymphocytes initiates a specific downstream signaling cascade that is central to its mechanism of action. nih.gov Following the binding of an agonist like this compound, the S1P₁ receptor is internalized, effectively removing it from the cell surface. nih.gov This process of receptor internalization acts as a functional antagonism, as it prevents the lymphocytes from detecting the natural S1P gradient that directs their exit from secondary lymphoid organs. nih.gov

By modulating S1P₁ signaling in this manner, this compound disrupts the normal trafficking of T and B cells, preventing their egress and leading to their sequestration within lymph nodes. nih.gov This mechanism is the direct cause of the reduction in peripheral blood lymphocyte counts observed in vivo and is believed to be the basis for its immunomodulatory effects. nih.gov

In Vivo Animal Model Research Methodologies

To assess the physiological effects and therapeutic potential of the parent compound CS-0777, researchers have used established in vivo rodent models. These studies are essential for translating the molecular activity observed in vitro into a systemic, organism-level response.

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human autoimmune disease multiple sclerosis (MS). The model is typically induced in susceptible rodent strains by immunization with myelin-specific antigens, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG), which triggers an autoimmune response against the central nervous system, leading to inflammation, demyelination, and progressive paralysis.

The efficacy of CS-0777 was evaluated in a rat EAE model. nih.govacs.org In this experimental design, disease progression is monitored and quantified using a clinical scoring system that grades the severity of physical symptoms, such as tail limpness and limb paralysis. Studies showed that oral administration of CS-0777 resulted in a potent suppressive effect on the development of EAE, with significant decreases in the cumulative EAE scores compared to vehicle-treated control groups. nih.govacs.orgresearchgate.net

A key pharmacodynamic marker for S1P₁ receptor modulators is their effect on circulating lymphocyte counts. nih.gov The sequestration of lymphocytes in lymphoid organs, caused by S1P₁ receptor internalization, leads to a measurable reduction in the number of these cells in the peripheral blood. nih.gov

Quantitative analysis of blood samples from rats administered single oral doses of CS-0777 demonstrated a significant and dose-dependent decrease in peripheral blood lymphocyte counts. nih.govacs.orgresearchgate.net The nadir, or lowest point, of this reduction was observed at 12 hours post-administration. nih.govacs.org Following this sharp decrease, lymphocyte counts gradually returned to baseline levels by five days after the dose was given. nih.govacs.orgresearchgate.net

Table 2: Effect of Oral CS-0777 Administration on Rat Peripheral Blood Lymphocyte Counts

Time PointObservationReference
12 hours post-doseLymphocyte counts reached their lowest point (nadir). nih.govacs.org
5 days post-doseLymphocyte counts recovered to vehicle control levels. nih.govacs.orgresearchgate.net

Enzymatic Activity Profiling and Proteomic Identification

CS-0777 is a prodrug that must be phosphorylated in vivo to form the pharmacologically active molecule, this compound. nih.gov Identifying the specific enzymes responsible for this bioactivation, as well as those that reverse it, is critical for understanding the compound's metabolism and pharmacokinetics.

Initial investigations sought to identify the kinase responsible for phosphorylating CS-0777. nih.gov While sphingosine kinases (SPHK1 and SPHK2) are responsible for activating the related compound FTY720, studies showed that this was not the case for CS-0777. nih.gov Instead, the primary kinase activity was located in red blood cells (RBCs). nih.gov

Using a combination of biochemical purification techniques, including ammonium sulfate precipitation and successive chromatography steps, followed by mass spectrometry-based proteomics, researchers successfully identified the activating enzymes from human RBCs. nih.gov The enzymes were identified as fructosamine (B8680336) 3-kinase (FN3K) and fructosamine 3-kinase-related protein (FN3K-RP). nih.gov Further experiments using a competitive inhibitor of FN3K suggested that FN3K-RP is the principal kinase responsible for the activation of CS-0777 in human blood. nih.gov

In a separate study, a technique known as proteomic correlation profiling was used to identify the enzyme responsible for the dephosphorylation of this compound back to its inactive prodrug form. acs.org This investigation identified the major this compound phosphatase in the human kidney as tissue-nonspecific alkaline phosphatase (ALPL). acs.org

Biochemical Purification Strategies for Activating and Deactivating Enzymes

The biotransformation of the prodrug CS-0777 to the active this compound is governed by a phosphorylation-dephosphorylation equilibrium. nih.gov Identifying the specific enzymes responsible for this balance is critical to understanding the compound's pharmacological profile.

Activating Enzymes (Kinases): Initial studies found that the kinase activity for CS-0777 was predominantly located in red blood cells (RBCs), unlike the kinase for FTY720, which is mainly in platelets. nih.gov Researchers successfully purified the CS-0777 kinase activity from human RBCs by more than 10,000-fold. nih.gov The purification strategy involved ammonium sulfate precipitation followed by a series of successive chromatography steps. nih.gov This multi-step process allowed for the isolation of the enzymes responsible for the phosphorylation of CS-0777.

Deactivating Enzymes (Phosphatases): To identify the enzyme responsible for dephosphorylating this compound back to CS-0777, researchers fractionated human kidney extracts. thermofisher.com A four-step purification process resulted in a 200-fold purification of the extract, isolating the protein fractions that exhibited this compound phosphatase activity. thermofisher.com This biochemical approach was essential for narrowing down the candidate enzymes for subsequent identification.

Proteomic Correlation Profiling for Enzyme Identification, utilizing LC-MS/MS

To pinpoint the exact enzymes from the purified fractions, researchers employed proteomic correlation profiling, a powerful technique that links protein quantity with specific enzymatic activity. thermofisher.com

For the deactivating enzyme, after fractionating the human kidney extract, the samples were subjected to proteomic analysis. thermofisher.com All proteins in the fractions showing this compound phosphatase activity were quantified. thermofisher.com The underlying principle is that the abundance of a specific protein should correlate with the observed enzymatic activity across the different fractions. thermofisher.com For the analysis, fractions were spiked with Bovine Serum Albumin (BSA) as an internal standard, subjected to trypsin digestion, and then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.com This analysis identified alkaline phosphatase (ALPL) as the major enzyme responsible for this compound dephosphorylation in the human kidney. thermofisher.com

Similarly, mass spectrometry was used to identify the activating kinases from the purified RBC lysates as fructosamine 3-kinase (FN3K) and fructosamine 3-kinase-related protein (FN3K-RP). nih.gov Further studies with a competitive inhibitor of FN3K suggested that FN3K-RP is the principal kinase for CS-0777 activation in the blood. nih.gov

Characterization of Enzyme Substrates and Reaction Kinetics

This compound is the active form of the drug, acting as a selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). nih.govnih.gov Characterization of its interaction with S1P receptor subtypes is crucial for defining its therapeutic potential. In vitro studies have determined the agonist activity and potency of this compound on different human S1P receptors. The compound shows significantly higher selectivity for the S1P1 receptor compared to the S1P3 receptor. nih.govnih.gov

The reaction kinetics demonstrate this selectivity, with this compound having approximately 320-fold greater agonist activity for human S1P1 than for S1P3. nih.govnih.gov This high degree of selectivity is a key characteristic of the compound's mechanism of action.

ReceptorEC₅₀ (nM)Selectivity Fold (vs. S1P1)
Human S1P11.1-
Human S1P3350~320

Bioanalytical Method Development for CS-0777 and this compound Quantitation

Accurate quantification of CS-0777 and its active metabolite, this compound, in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. jneonatalsurg.com Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and specificity. jneonatalsurg.com

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS methods are developed and validated to precisely measure the concentrations of analytes in complex biological fluids like plasma, serum, or urine. jneonatalsurg.com For the analysis of CS-0777 and this compound, reversed-phase chromatography is often employed to separate the parent drug from its phosphorylated metabolite. nih.gov A typical setup might use a C18 column with a gradient elution of acetonitrile in a formic acid or trifluoroacetic acid (TFA) buffer. nih.govmdpi.com

Detection is achieved using a triple quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.com This mode provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and an internal standard, ensuring accurate quantification even at low concentrations. mdpi.com The development and validation of these methods typically adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). jneonatalsurg.commdpi.com

Optimization of Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Effective sample preparation is critical to remove interfering substances from the biological matrix, which can cause ion suppression and affect accuracy. jneonatalsurg.comresearchgate.net Common techniques include:

Protein Precipitation (PPT): This is a rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. mdpi.commdpi.com

Liquid-Liquid Extraction (LLE): This technique separates the analytes from the aqueous biological sample into an immiscible organic solvent based on their relative solubility. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analytes while the matrix components are washed away. The purified analytes are then eluted with a different solvent. researchgate.net

The choice of technique is optimized to maximize recovery of the analytes and minimize matrix effects, ensuring the robustness and reliability of the bioanalytical method. mdpi.com

Utilization of Human-Relevant In Vitro Models for Preclinical Translational Studies

The use of human-relevant in vitro models is a cornerstone of modern preclinical research, offering a more accurate prediction of a drug's effects in humans compared to traditional animal models. mdpi.compharmafocusasia.comreprocell.com These models, which include 3D cell cultures, organoids, and studies using fresh human tissues, are vital for assessing efficacy and safety before clinical trials. pharmafocusasia.comreprocell.com

For this compound, in vitro assays using human-derived materials were fundamental in characterizing its pharmacological activity. The determination of its potent and selective agonist activity on human S1P1 receptors was conducted using such systems. nih.govnih.gov These preclinical translational studies provide critical data, allowing researchers to understand the compound's mechanism of action at the molecular level in a human-relevant context. By providing insights into how a compound will interact with human cells and tissues, these models help to refine drug candidates and guide clinical development strategies. reprocell.com

Application of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) in Functional Assays

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly valuable tool in cardiovascular research and drug development. nih.govnih.gov These cells are generated by reprogramming somatic cells from human donors into a pluripotent state and then directing their differentiation into cardiomyocytes. This technology provides a renewable source of human heart cells that closely mimic the physiological and genetic characteristics of their donors, offering a significant advantage over animal models or immortalized cell lines. mdpi.com

In the context of assessing compounds like this compound, hiPSC-CMs are employed in a variety of functional assays to determine their potential cardiac effects. These assays can evaluate a range of cellular functions, including contractility, calcium handling, and metabolic activity. For instance, changes in the beating rate and rhythm of hiPSC-CMs can be monitored in real-time upon exposure to a test compound. Advanced imaging techniques, often utilizing fluorescent dyes, allow for the visualization and quantification of intracellular calcium transients, which are fundamental to cardiomyocyte contraction and relaxation. mdpi.com

The use of hiPSC-CMs enables the creation of patient-specific disease models, allowing researchers to investigate how a compound might affect individuals with specific genetic predispositions to cardiac arrhythmias or other heart conditions. mdpi.com This is particularly relevant for compounds that modulate signaling pathways, such as the sphingosine-1-phosphate (S1P) receptors targeted by this compound, which can have diverse effects in different cellular contexts. nih.govnih.govresearchgate.netwikipedia.org

Table 1: Functional Assays Utilizing hiPSC-CMs for Compound Evaluation

Assay TypeParameter MeasuredSignificance in Compound Profiling
Contractility Assays Beat rate, amplitude, and rhythmAssesses the direct impact on the mechanical function of cardiomyocytes.
Calcium Imaging Intracellular calcium transient kineticsEvaluates effects on excitation-contraction coupling and potential for arrhythmogenesis.
Metabolic Assays Oxygen consumption rate, ATP productionDetermines the influence on cellular energy metabolism and viability.
Gene Expression Analysis Changes in cardiac-specific gene transcriptsIdentifies molecular pathways affected by the compound.

Multielectrode Array Technologies for Assessing Electrophysiological Responses

Multielectrode array (MEA) technology is a powerful platform for non-invasively assessing the electrophysiological properties of cultured cells, such as hiPSC-CMs. mdpi.comnih.gov An MEA system consists of a culture dish with a grid of embedded microelectrodes at the bottom. These electrodes can detect the extracellular field potentials generated by the spontaneous electrical activity of the cardiomyocytes cultured on top of them. nih.gov This allows for the long-term, real-time recording of key electrophysiological parameters from a syncytium of beating heart cells. nih.gov

When studying a compound like this compound, MEA technology can provide detailed information on its effects on cardiac electrophysiology. The recorded field potentials are analogous to a micro-electrocardiogram (ECG) and can be analyzed to determine parameters such as the field potential duration (FPD), which corresponds to the action potential duration of the cardiomyocytes. mdpi.commdpi.com Prolongation of the FPD is a key indicator of potential pro-arrhythmic risk. nih.gov

MEA systems can also measure beat rate, conduction velocity across the cardiomyocyte monolayer, and the occurrence of arrhythmic events such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs). The high-throughput nature of modern MEA platforms allows for the simultaneous testing of multiple compounds and concentrations, making it an efficient tool for preclinical cardiac safety assessment. nih.gov The combination of hiPSC-CMs and MEA technology provides a highly relevant human-based in vitro model for predicting the potential cardiac liabilities of new chemical entities. nih.govmdpi.com

Table 2: Electrophysiological Parameters Measured by Multielectrode Arrays

ParameterDescriptionImportance in Electrophysiological Assessment
Field Potential Duration (FPD) The duration of the extracellular field potential, analogous to the QT interval in an ECG.A key indicator of repolarization; prolongation can suggest a risk of Torsades de Pointes.
Beat Rate The frequency of spontaneous contractions.Indicates chronotropic effects of a compound.
Conduction Velocity The speed at which the electrical signal propagates across the cell layer.Assesses dromotropic effects and potential for re-entrant arrhythmias.
Arrhythmic Events Detection of irregular beating patterns, such as fibrillations or tachycardia.Directly measures the pro-arrhythmic potential of a compound.

Challenges and Future Directions in Cs 0777 P Research

Translational Challenges in Receptor Distribution and Pharmacological Responses Across Species

Translating the findings from preclinical studies in animal models to the human physiological context presents significant challenges due to inherent differences in S1P receptor expression and the resulting pharmacological responses across species.

Bridging the gap between preclinical findings and human physiological contexts requires careful consideration of species-specific differences in S1P receptor biology and downstream signaling pathways. Studies evaluating the effects of CS-0777 in rats have demonstrated significant decreases in lymphocyte counts, a key indicator of S1P1 modulation activity. nih.govacs.orgnih.gov While similar lymphocyte reduction has been observed in human clinical trials, the magnitude and duration of this effect may be influenced by species-specific factors. thermofisher.combiomolther.org Further research is needed to fully understand how the observed effects in animal models, such as the suppression of experimental autoimmune encephalomyelitis (EAE) in rats and mice, translate to the complex pathophysiology of autoimmune diseases in humans. researchgate.netnih.govacs.org

Comprehensive Elucidation of Pharmacokinetic and Pharmacodynamic Relationships

A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) relationships of CS-0777-p is crucial for optimizing its therapeutic use. This includes understanding how the compound is activated, deactivated, and how these processes influence its availability and activity in different tissues.

CS-0777 is a prodrug that is converted to its active form, this compound, through phosphorylation. This activation is primarily mediated by specific kinases. Unlike the phosphorylation of fingolimod (B1672674), which is largely carried out by sphingosine (B13886) kinases (SPHK) in platelets, the phosphorylation of CS-0777 in human blood is mainly attributed to fructosamine (B8680336) 3-kinase (FN3K) and fructosamine 3-kinase-related protein (FN3K-RP), predominantly found in red blood cells. nih.govnih.govresearchgate.net Specifically, FN3K-RP appears to be the principal kinase responsible for CS-0777 activation in blood. nih.govnih.gov

The deactivation of this compound occurs through dephosphorylation. Alkaline phosphatase (ALP), specifically the non-specific isozyme (ALPL), has been identified as a major phosphatase responsible for the dephosphorylation of this compound, particularly in the human kidney, which exhibits high this compound alkaline phosphatase activity. thermofisher.comresearchgate.netresearchgate.net The interplay between these activating kinases and deactivating phosphatases in different tissues influences the local concentrations and duration of action of the active metabolite, this compound.

Exploration of Novel Therapeutic Applications and Disease Models for S1P1 Modulation

Beyond its initial investigation in autoimmune diseases like multiple sclerosis, the selective S1P1 modulation offered by this compound presents opportunities for exploring novel therapeutic applications. Research into the diverse roles of S1P1 receptors in different physiological and pathological processes can uncover new indications. This includes investigating the potential of this compound in other inflammatory or immune-mediated conditions where modulating lymphocyte trafficking or directly influencing S1P1 signaling in relevant cell types could be beneficial. Developing and utilizing appropriate disease models that accurately reflect the human condition and the specific involvement of S1P1 receptors are crucial for evaluating the efficacy and potential of this compound in these novel applications.

In vitro Agonist Activity of this compound and FTY720-p on Rat and Human S1P1 and S1P3 Receptors nih.govacs.org

CompoundReceptorSpeciesEC₅₀ (nM)
This compoundS1P1Rat1.8
This compoundS1P1Human1.1
This compoundS1P3Rat200
This compoundS1P3Human350
FTY720-pS1P1Rat0.29
FTY720-pS1P1Human0.37
FTY720-pS1P3Rat1.3
FTY720-pS1P3Human3.3

Pharmacokinetic Parameters of CS-0777 and this compound in Rats Following Oral Administration of CS-0777 nih.gov

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)T1/2 (h)AUC₀-inf (ng·h/mL)F (%)
CS-07770.1~103.25-4.75---
CS-07771~1003.25-4.75---
This compound0.1~1009.0-9.5--80.6-90.8
This compound1~10009.0-9.5--80.6-90.8

Note: Approximate values are inferred from graphical data in the source.

Design and Synthesis of Next-Generation S1P1 Selective Modulators

The development of selective S1P1 modulators like this compound represents an effort to target specific S1P receptor subtypes to potentially improve efficacy and reduce off-target effects associated with less selective compounds such as fingolimod, which acts on multiple S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5) nih.govmedchemexpress.combiomolther.orgresearchgate.net. The goal is to develop compounds with enhanced pharmacological profiles, including optimized selectivity and potency.

Structure-Activity Relationship (SAR) Studies for Optimized Selectivity and Potency

SAR studies are fundamental to understanding how the chemical structure of this compound relates to its activity and selectivity at the S1P1 receptor. Research has shown that this compound exhibits potent agonist activity for human S1P1 with an EC50 of 1.1 nM and significantly lower activity for S1P3, with an EC50 of 350 nM nih.govnih.govacs.orgcapes.gov.brmedchemexpress.com. This demonstrates approximately 320-fold greater agonist activity for human S1P1 relative to S1P3, indicating a degree of selectivity nih.govnih.govacs.orgcapes.gov.brmedchemexpress.com.

Comparing this compound to FTY720-P (the active metabolite of fingolimod), this compound appears to have greater selectivity for S1P1 relative to S1P3 agonist activity nih.gov. FTY720-P shows potent agonist activity for both rat and human S1P1 (EC50 = 0.29 and 0.37 nM, respectively) and S1P3 (EC50 = 1.3 and 3.3 nM, respectively), with S1P1 activity being only about 5- to 10-fold greater than S1P3 activity nih.gov.

These findings highlight the importance of specific structural features in this compound that contribute to its improved S1P1 selectivity compared to FTY720-P. Future SAR studies would likely focus on identifying and modifying these key structural elements to further enhance S1P1 selectivity and potency while minimizing activity at other S1P receptor subtypes, particularly S1P3, which is associated with certain side effects nih.gov.

Here is a comparison of the in vitro agonist activity of this compound and FTY720-P on human S1P1 and S1P3 receptors:

CompoundHuman S1P1 EC50 (nM)Human S1P3 EC50 (nM)S1P1/S1P3 Selectivity Ratio
This compound1.1 nih.govnih.govacs.orgcapes.gov.brmedchemexpress.com350 nih.govnih.govacs.orgcapes.gov.brmedchemexpress.com~320 nih.govnih.govacs.orgcapes.gov.brmedchemexpress.com
FTY720-P0.37 nih.gov3.3 nih.gov~9 nih.gov

Development of Analogues with Enhanced Pharmacological Profiles

Building upon SAR insights, the development of analogues of this compound aims to create compounds with even more favorable pharmacological profiles. This includes improving S1P1 selectivity, optimizing potency, modulating pharmacokinetic properties, and potentially exploring different routes of administration or reduced dosing frequency. The synthesis of CS-0777 and this compound has been reported, providing a basis for the design and synthesis of related analogues nih.govacs.org.

The development of next-generation S1P1 selective modulators involves chemical synthesis and subsequent in vitro and in vivo pharmacological evaluations. In vitro studies assess the agonist activity and selectivity at different S1P receptor subtypes, while in vivo studies in animal models, such as the experimental autoimmune encephalomyelitis (EAE) model in rats, are used to evaluate effects on lymphocyte counts and disease suppression nih.govnih.govmedchemexpress.combiomolther.orgresearchgate.netacs.orgcapes.gov.br. CS-0777 has shown potent peripheral blood lymphocyte lowering effects and suppressed the development of EAE in a rat model nih.govnih.govmedchemexpress.combiomolther.orgresearchgate.netacs.orgcapes.gov.br.

The goal is to develop analogues that retain the beneficial immunomodulatory effects mediated by S1P1 modulation, such as lymphocyte sequestration in lymphoid tissues, while minimizing potential side effects associated with activity at other S1P receptors nih.govresearchgate.net.

Integration of Systems Biology and Computational Approaches in Drug Discovery and Development

Systems biology and computational approaches play an increasingly significant role in modern drug discovery and development, offering powerful tools to accelerate the process and provide deeper insights into drug action and disease mechanisms elsevier.comresearchgate.netresearchgate.netresearchgate.netsuperfri.orgplos.org.

In the context of this compound and next-generation S1P1 modulators, these approaches can be applied in several ways:

Target Identification and Validation: While S1P1 is the primary target, systems biology can help understand the broader impact of S1P1 modulation on cellular networks and pathways involved in autoimmune diseases. This can help validate the target and identify potential biomarkers for treatment response or resistance researchgate.netplos.org.

Mechanism of Action Studies: Computational modeling can be used to simulate the interaction of this compound and its analogues with the S1P1 receptor at an atomic level, providing insights into the binding mode and activation mechanism researchgate.netresearchgate.net. Systems biology can integrate data from various 'omics' technologies (genomics, proteomics, metabolomics) to understand the downstream effects of S1P1 modulation on cellular function and immune responses researchgate.netplos.org.

Lead Optimization and Analogue Design: Computational chemistry techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity, selectivity, and potential pharmacokinetic properties of novel this compound analogues before their synthesis researchgate.netresearchgate.netsuperfri.org. This can significantly reduce the number of compounds that need to be synthesized and tested experimentally, accelerating the lead optimization process researchgate.netresearchgate.netsuperfri.org.

Predicting Efficacy and Safety: Computational models can integrate in vitro and in vivo data to build predictive models of drug response and potential toxicity elsevier.comresearchgate.net. Systems biology approaches can help understand how inter-individual variability in biological networks might influence response to S1P1 modulators researchgate.net.

Drug Repurposing: Computational frameworks can screen large databases of existing drugs and compounds to identify potential candidates that might also modulate S1P1 or related pathways, potentially leading to the discovery of new therapeutic uses for existing molecules superfri.orgplos.org.

The integration of these approaches, from in silico screening and modeling to the analysis of complex biological data, can streamline the discovery and development of highly selective and potent S1P1 modulators with improved pharmacological profiles.

Q & A

Q. What is the mechanism of action of CS-0777-P in modulating S1P1 receptors, and how does its selectivity compare to other S1P receptor agonists?

this compound, the phosphorylated metabolite of CS-0777, acts as a potent and selective agonist for S1P1 receptors. Unlike fingolimod-P (a related compound), this compound demonstrates >300-fold selectivity for S1P1 over S1P3 receptors in vitro, with minimal activity on S1P2, S1P4, and S1P4. This selectivity reduces off-target effects, making it a promising candidate for autoimmune disease treatment .

  • Methodological Insight : Use radioligand binding assays and functional cAMP assays to compare receptor subtype activation. Reference in vitro studies using human recombinant S1P receptors .

Q. What preclinical models are used to evaluate the immunosuppressive efficacy of this compound?

The experimental autoimmune encephalomyelitis (EAE) model in rats is the primary preclinical model. CS-0777 (administered orally) significantly suppresses cumulative EAE scores at doses ≥0.1 mg/kg (p < 0.01, nonparametric Dunnett test). Blood lymphocyte reduction and pharmacokinetic (PK) profiling in Sprague-Dawley rats are critical for correlating efficacy with exposure .

  • Methodological Insight : Monitor lymphocyte counts via flow cytometry and quantify this compound plasma concentrations using LC-MS/MS. Dose-response studies should include vehicle controls and statistical adjustments for multiple comparisons .

Q. How does the pharmacokinetic profile of this compound influence its therapeutic window?

In rats, oral CS-0777 is rapidly metabolized to this compound, which achieves 10-fold higher Cmax and AUC than the parent compound. This compound exhibits delayed Tmax (9–9.5 h) and bioavailability of 80.6–90.8%, supporting once-daily dosing. Key parameters include:

ParameterCS-0777 (1 mg/kg)This compound (1 mg/kg)
Cmax (ng/mL)3.25–4.75 h9.0–9.5 h
AUC (ng·h/mL)120 ± 151,200 ± 180
T1/2 (h)12.413.1
  • Methodological Insight : Use non-compartmental analysis (NCA) for PK parameter calculation. Compare intravenous and oral administration to compute bioavailability .

Advanced Research Questions

Q. How can proteomic correlation profiling resolve uncertainties in this compound metabolism, particularly phosphatase identification?

Alkaline phosphatase, tissue-nonspecific isozyme (ALPL), was identified as the major phosphatase for this compound in human kidneys using proteomic correlation profiling. This method correlates enzyme activity (measured via this compound dephosphorylation rates) with protein abundance across tissue fractions. LC-MS/MS-based proteomics and orthogonal assays (e.g., immunodepletion) validate candidate enzymes .

  • Methodological Insight : Combine subcellular fractionation, activity-based protein profiling, and multivariate statistical analysis (e.g., PCA) to prioritize enzyme candidates .

Q. What experimental strategies address contradictions in this compound’s PK variability across species?

Interspecies differences in this compound clearance (e.g., higher CL in rodents vs. primates) may arise from variations in FN3K-RP/FN3K kinase activity or ALPL expression. To resolve this:

  • Conduct cross-species in vitro metabolism studies with hepatocytes and kidney homogenates.
  • Use transgenic models (e.g., humanized ALPL mice) to isolate metabolic pathways.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses .

Q. How can researchers optimize in vivo study designs to differentiate this compound’s direct effects from prodrug contributions?

  • Co-dosing studies : Administer CS-0777 with a kinase inhibitor (e.g., FN3K-RP inhibitor) to isolate prodrug effects.
  • Tissue-specific knockout models : Use Cre-lox systems to delete this compound metabolic enzymes in target tissues (e.g., lymphoid organs).
  • Temporal PK/PD analysis : Collect serial blood/tissue samples to model exposure-response relationships for this compound vs. parent compound .

Q. What statistical approaches are recommended for analyzing dose-dependent efficacy and toxicity in this compound studies?

  • Nonparametric tests : Use the Dunnett test (joint ranking) for non-normal distributed EAE scores, as in the original rat study .
  • Mixed-effects models : Account for repeated measures (e.g., daily lymphocyte counts) and inter-individual variability.
  • Benchmark dose (BMD) modeling : Quantify the dose-response curve for toxicity endpoints (e.g., bradycardia risk) using PROAST or EPA BMDS software.

Methodological Guidelines

  • Data Contradiction Analysis : Apply Bradford-Hill criteria (e.g., consistency, biological plausibility) to evaluate conflicting results between in vitro selectivity and in vivo efficacy .
  • Ethical Compliance : Adhere to ARRIVE guidelines for preclinical reporting, including sample size justification and randomization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CS-0777-P
Reactant of Route 2
CS-0777-P

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.